2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a piperidine moiety, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.
Attachment of the Dimethoxyphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the dimethoxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)PYRIDINE: Similar structure but with a pyridine core instead of quinoline.
2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)ISOQUINOLINE: Similar structure but with an isoquinoline core.
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. Its quinoline core provides a versatile platform for chemical modifications, while the piperidine and dimethoxyphenyl groups enhance its biological activity and solubility.
Properties
IUPAC Name |
[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-16-10-11-18(22(14-16)28-2)21-15-19(17-8-4-5-9-20(17)24-21)23(26)25-12-6-3-7-13-25/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAIJUPKJKRLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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